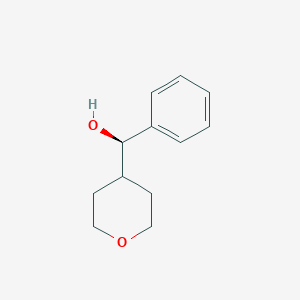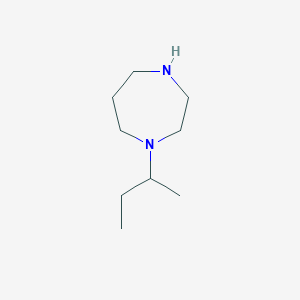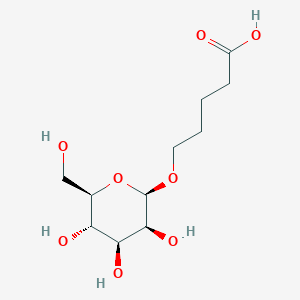
5-(beta-D-Mannopyranosyl-oxy)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(beta-D-Mannopyranosyl-oxy)pentanoic acid, commonly referred to as 5-MOP, is a naturally occurring pentanoic acid found in a variety of plants and fungi. It has been studied extensively due to its wide range of potential applications, including as a synthetic precursor for the synthesis of a variety of compounds and its potential use as a therapeutic agent.
Applications De Recherche Scientifique
5-MOP has been studied extensively for its potential applications in scientific research. It has been used as a precursor for the synthesis of a variety of compounds, including antibiotics, antifungal agents, and antiviral agents. It has also been used as a model compound for studying the structure and function of enzymes, as well as for studying the mechanism of action of drugs. Additionally, it has been used to study the metabolism of carbohydrates and to study the effects of environmental contaminants on plants and fungi.
Mécanisme D'action
The mechanism of action of 5-MOP is not fully understood, but it is believed to be related to its ability to interact with enzymes. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, as well as to inhibit the activity of enzymes involved in the synthesis of proteins and other biomolecules. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of lipids, which may be related to its potential therapeutic effects.
Biochemical and Physiological Effects
5-MOP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and improve wound healing. Additionally, it has been shown to reduce the production of reactive oxygen species and to increase the production of antioxidants. It has also been shown to inhibit the activity of enzymes involved in the synthesis of lipids, which may be related to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-MOP for laboratory experiments is its availability and low cost. Additionally, it is a relatively simple compound to synthesize and can be used in a variety of experiments. However, there are some limitations to its use. For example, it has a relatively low solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 5-MOP are vast and there are many potential directions for future research. For example, further research could be done to better understand its mechanism of action and to explore its potential therapeutic applications. Additionally, further research could be done to explore its potential use as a synthetic precursor for the synthesis of a variety of compounds. Finally, further research could be done to explore its potential use as a model compound for studying the structure and function of enzymes.
Méthodes De Synthèse
5-MOP can be synthesized in a variety of ways. The most common method is the reaction of 5-hydroxy-2-methylpentanoic acid with a thioester, followed by an acid-catalyzed cyclization reaction. This method has been used to synthesize 5-MOP in high yields and with high purity. Other methods of synthesis include the use of a Grignard reagent, the reaction of an alkyl halide with an aldehyde, and the use of a Lewis acid.
Propriétés
IUPAC Name |
5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O8/c12-5-6-8(15)9(16)10(17)11(19-6)18-4-2-1-3-7(13)14/h6,8-12,15-17H,1-5H2,(H,13,14)/t6-,8-,9+,10+,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJIKYBTTARCDP-RPJMYOHSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC1C(C(C(C(O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(beta-D-Mannopyranosyl-oxy)pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

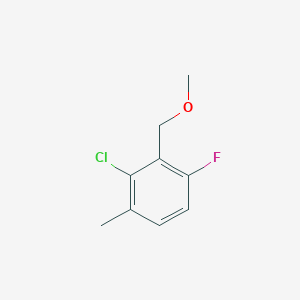
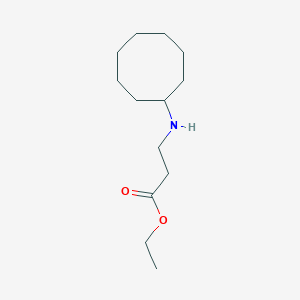
![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)
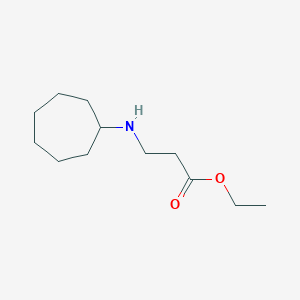
![Ethyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352861.png)
![Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6352863.png)
![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)
![Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352876.png)

